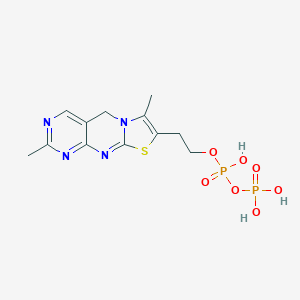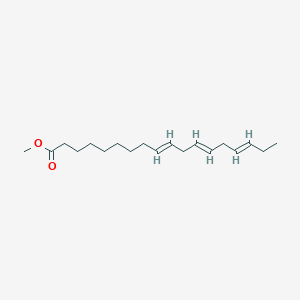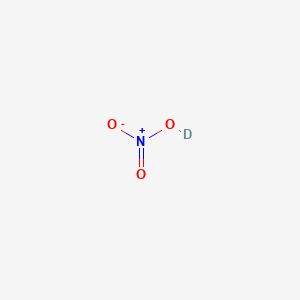
氘硝酸盐
概述
描述
Deuterio nitrate is a chemical compound that contains deuterium, a stable isotope of hydrogen, and nitrate, a polyatomic ion composed of nitrogen and oxygen. . Deuterio nitrate is used in various scientific research applications due to its unique properties.
科学研究应用
Deuterio nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Deuterio nitrate is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
作用机制
Target of Action
Deuterio nitrate, like other organic nitrates, primarily targets vascular smooth muscles . The compound’s action on these muscles leads to their relaxation, which in turn results in the dilation of coronary vessels. This dilation improves the oxygen supply to the myocardium, which is the muscle tissue of the heart .
Mode of Action
The mode of action of deuterio nitrate involves its interaction with its targets and the resulting changes. The compound stimulates soluble guanylate cyclase by nitric oxide derived from the organic nitrate ester molecule through metabolization catalyzed by enzymes such as glutathione S-transferase, cytochrome P-450, and possibly esterases . The cyclic GMP produced by the guanylate cyclase acts via cGMP-dependent protein kinase . Ultimately, through various processes, the protein kinase lowers intracellular calcium; an increased uptake to and a decreased release from intracellular stores seem to be particularly important .
Biochemical Pathways
The biochemical pathways affected by deuterio nitrate include nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . These pathways are part of the complex interplay of the nitrogen cycle, where nitrogen is found in various oxidation states ranging from +5 in nitrate to -3 in ammonia .
Pharmacokinetics
Studies on similar compounds suggest that the rate-limiting step in the pharmacokinetics of organic nitrates can be chemotype-dependent .
Result of Action
The result of the action of deuterio nitrate is primarily the relaxation of vascular smooth muscles and the dilation of coronary vessels . This leads to an improved oxygen supply to the myocardium and a reduction in myocardial oxygen consumption . Inhibition of platelet aggregation is another effect that is probably of therapeutic value .
Action Environment
The action, efficacy, and stability of deuterio nitrate can be influenced by various environmental factors. For instance, nitrates and organic nitrogen compounds from fertilizer and manure applied in agriculture can enter groundwater through leaching and reach surface water through runoff from agricultural fields . This can potentially affect the concentration and availability of deuterio nitrate in the environment .
生化分析
Biochemical Properties
It is known that nitrate, the parent compound of deuterio nitrate, plays a crucial role in various biochemical reactions . Nitrate can be reduced to nitrite by enzymes such as nitrate reductase . The presence of deuterium might influence these enzymatic reactions, potentially altering the rate or efficiency of the process .
Cellular Effects
The cellular effects of deuterio nitrate are largely unexplored. Nitrate and its reduced form, nitrite, have been shown to influence various cellular processes . For instance, nitrate can serve as a nitrogen source for growth, affecting cell function and metabolism
Molecular Mechanism
Nitrate is known to interact with various biomolecules, including enzymes and proteins . The presence of deuterium could potentially alter these interactions, influencing enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
Nitrate is known to exhibit temporal changes in its effects, such as changes in its stability and degradation
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of deuterio nitrate in animal models. Nitrate has been shown to have dosage-dependent effects in various animal models
Metabolic Pathways
Nitrate is involved in several metabolic pathways, including the nitrogen cycle
Transport and Distribution
Nitrate is known to be transported and distributed within cells via various transporters
Subcellular Localization
Nitrate and its metabolites are known to be localized in various subcellular compartments
准备方法
Synthetic Routes and Reaction Conditions
Deuterio nitrate can be synthesized through the reaction of deuterium oxide (heavy water) with nitric acid. The reaction typically occurs under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium atoms. The general reaction is as follows:
D2O+HNO3→DNO3+H2O
Industrial Production Methods
Industrial production of deuterio nitrate involves the electrolysis of heavy water to produce deuterium gas, which is then reacted with nitrogen dioxide to form deuterio nitrate. This method ensures a high yield of deuterio nitrate with minimal impurities.
化学反应分析
Types of Reactions
Deuterio nitrate undergoes various chemical reactions, including:
Oxidation: Deuterio nitrate can be oxidized to produce deuterium oxide and nitrogen dioxide.
Reduction: It can be reduced to form deuterium gas and nitrogen monoxide.
Substitution: Deuterio nitrate can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with deuterio nitrate include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of deuterio nitrate include deuterium oxide, nitrogen dioxide, deuterium gas, and nitrogen monoxide.
相似化合物的比较
Similar Compounds
Deuterium oxide (heavy water): Similar to deuterio nitrate, deuterium oxide contains deuterium and is used in various scientific and industrial applications.
Deuterated organic compounds: These compounds contain deuterium in place of hydrogen and are used in research and drug development.
Uniqueness
Deuterio nitrate is unique due to its combination of deuterium and nitrate, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both an oxidizing and reducing agent makes it versatile in various scientific research fields.
属性
IUPAC Name |
deuterio nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLNZFGIOXLOG-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929164 | |
| Record name | (~2~H)Nitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.019 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13587-52-5 | |
| Record name | Nitric acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13587-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitric (2H)acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H)Nitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric (2H)acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

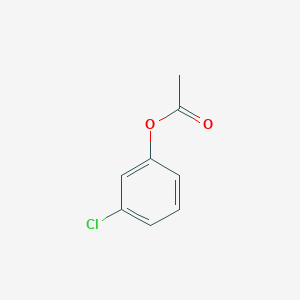
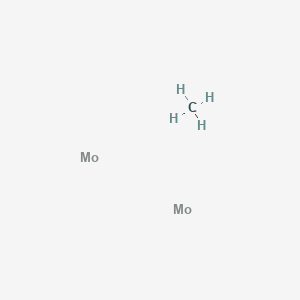
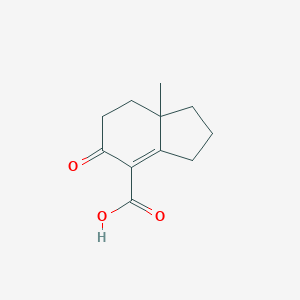
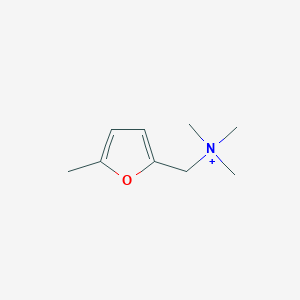
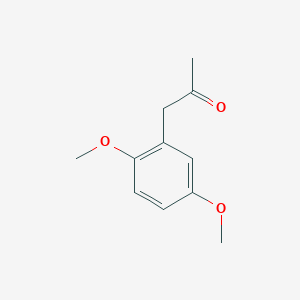
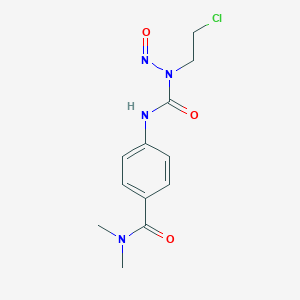
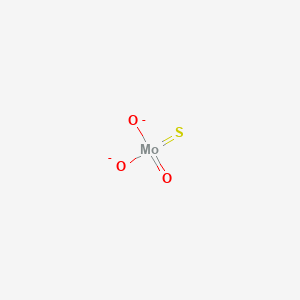
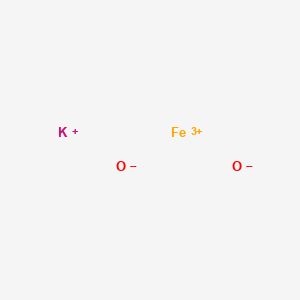
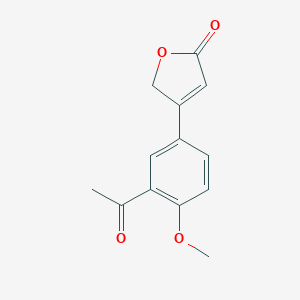

![3-[5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B76622.png)
